molecular formula C14H15N3O4 B2605829 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 887873-23-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2605829
CAS No.: 887873-23-6
M. Wt: 289.291
InChI Key: ZLPUPIDNKKKYES-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,4-benzodioxin ring fused with an oxadiazole moiety, making it a versatile candidate for various chemical reactions and applications.

Mechanism of Action

Target of Action

It has been suggested that the compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely interacts with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.

Biochemical Pathways

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely influences pathways related to nerve signal transmission and inflammation.

Result of Action

subtilis and E. coli . This suggests that the compound may influence bacterial growth and biofilm formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:

    Formation of the 1,4-benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine with carboxylic acid derivatives under dehydrating conditions.

    Coupling of the benzodioxin and oxadiazole rings: This step involves the reaction of the benzodioxin derivative with the oxadiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the butanamide group: The final step involves the reaction of the coupled product with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide. For example, a series of new compounds derived from 2,3-dihydro-1,4-benzodioxin were synthesized and evaluated for their ability to inhibit the α-glucosidase enzyme. The findings indicated significant inhibitory activity, suggesting that these compounds could serve as lead candidates for developing antidiabetic medications .

Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Studies have shown that certain oxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro tests demonstrated that these compounds effectively inhibited the growth of various pathogenic bacteria and fungi .

Cancer Research
The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This suggests a potential role for this compound in cancer therapeutics .

Agricultural Science Applications

Pesticidal Activity
In agricultural research, compounds similar to this compound have been evaluated for their pesticidal properties. Studies have indicated that these compounds can effectively control pests and diseases in crops. For instance, a study demonstrated that oxadiazole-based pesticides exhibited high efficacy against specific insect pests while being safe for beneficial insects .

Material Science Applications

Polymer Chemistry
In material science, this compound has potential applications in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole units exhibit improved resistance to thermal degradation compared to traditional polymers .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntidiabetic agentsSignificant α-glucosidase inhibition
Antimicrobial agentsBroad-spectrum activity against pathogens
Anticancer agentsInduction of apoptosis in cancer cells
Agricultural SciencePesticidesHigh efficacy against insect pests
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
  • N-{4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to the presence of both the benzodioxin and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general approach includes:

  • Formation of the Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate reagents to form the oxadiazole structure.
  • Substitution Reactions : Subsequent reactions introduce the butanamide moiety to yield the final product.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically:

  • Alpha-glucosidase Inhibition : Compounds derived from similar structures have shown significant inhibitory activity against yeast alpha-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
CompoundInhibition (%)Reference
Compound A85%
Compound B75%

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit toxicity towards cancer cell lines (L929 cells), others enhance cell viability. For instance:

  • Compound Testing : In a study involving L929 cells:
    • Compound X at 100 µM showed significant toxicity.
    • Compound Y at lower concentrations resulted in increased cell viability .
CompoundConcentration (µM)Viability (%)Reference
Compound X10030%
Compound Y12120%

The biological activity of oxadiazole derivatives is often attributed to their structural features that influence gene transcription related to biofilm formation and antimicrobial properties. The presence of functional groups such as -N=CO has been noted to enhance antimicrobial action against various strains of bacteria and fungi .

Case Studies

Several case studies have documented the pharmacological potential of oxadiazole derivatives:

  • Anti-Tubercular Activity : A study demonstrated that certain oxadiazole compounds exhibited potent activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC) .
    CompoundMIC (µg/mL)Reference
    Compound A0.072
    Compound B0.150
  • Antimicrobial Efficacy : A comparative analysis showed that some synthesized oxadiazoles had superior antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-3-12(18)15-14-17-16-13(21-14)9-4-5-10-11(8-9)20-7-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPUPIDNKKKYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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